3-hydroxy-2-phenylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDFEBOUHSBQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924746 | |
| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621-55-2, 124191-32-8 | |
| Record name | Flavanon-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Derivatization Strategies and Analogue Design of 3 Hydroxy 2 Phenylchroman 4 One
Targeted Functionalization of the 3-Hydroxy Group and Chromanone Ring System
The reactivity of the 3-hydroxy group and the susceptibility of the aromatic rings to electrophilic substitution are key to the functionalization of the 3-hydroxy-2-phenylchroman-4-one molecule.
The secondary hydroxyl group at the C-3 position is a prime site for esterification and etherification. These reactions can significantly alter the lipophilicity and steric profile of the molecule.
Esterification: Acetylation is a common esterification reaction where the hydroxyl group reacts with acetic anhydride, often in the presence of a base like pyridine. This converts the polar hydroxyl group into a less polar acetate (B1210297) ester. This modification can enhance membrane permeability.
Etherification: Methylation is a frequent etherification strategy, often employing reagents like diazomethane (B1218177) or methyl iodide. This reaction transforms the hydroxyl group into a methoxy (B1213986) group, which can alter hydrogen bonding capabilities and metabolic stability. For instance, O-methylation of hydroxyl groups in flavonoids is known to sometimes decrease radical scavenging capacity but can influence other biological activities. nih.gov
These reactions are fundamental in structure-activity relationship (SAR) studies to probe the importance of the 3-OH group for a specific biological target.
| Reaction Type | Reagent Example | Functional Group Change | Potential Impact |
| Esterification | Acetic Anhydride | -OH to -OCOCH₃ | Increased lipophilicity, altered bioavailability |
| Etherification | Diazomethane | -OH to -OCH₃ | Modified hydrogen bonding, enhanced metabolic stability |
Introducing substituents onto the aromatic A and B rings is a powerful strategy to modulate electronic properties and bioactivity.
Halogenation: The introduction of halogen atoms (F, Cl, Br) can significantly enhance a compound's biological profile. Halogenation of flavonoids can occur via chemical or enzymatic methods. nih.gov For instance, fluorine-containing 3-hydroxyflavanones have been synthesized by the epoxidation of fluorine-containing chalcones, followed by intramolecular cyclization. researchgate.net Enzymatic halogenation, using halogenases, offers high regioselectivity, allowing for targeted modification at specific positions, such as C-6 and C-8 on the A-ring. nih.govnih.gov Halogenation can improve properties like membrane permeability and binding affinity to target proteins. nih.govmdpi.com
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the electron-rich A and B rings, although controlling regioselectivity can be challenging. This modification increases lipophilicity and can introduce specific steric interactions with biological targets.
The strategic placement of halogens and alkyl groups is a key tactic in medicinal chemistry for optimizing lead compounds.
| Modification | Position(s) | Method Example | Notable Finding |
| Halogenation | A-ring (C-6, C-8) | Enzymatic (Chloroperoxidase) | Regiospecific introduction of Cl or Br is possible. nih.gov |
| Halogenation | B-ring | Chemical Synthesis | Fluorine-containing analogues can be synthesized from chalcone (B49325) precursors. researchgate.net |
| Alkylation | A and B rings | Friedel-Crafts Reaction | Increases lipophilicity and can influence biological activity. |
Glycosylation and Glycodiversification of this compound Analogues
Glycosylation, the attachment of sugar moieties, is one of nature's most common modifications for flavonoids and profoundly impacts their properties. Attaching sugars can increase water solubility, stability, and bioavailability. researchgate.netnih.govresearchgate.net
There are two main types of flavonoid glycosides:
O-Glycosides: The sugar is attached via an oxygen atom, typically a phenolic hydroxyl group. For this compound, the 3-OH group is a potential site for O-glycosylation.
C-Glycosides: The sugar is attached directly to a carbon atom of the flavonoid core through a stable C-C bond. nih.govnih.gov These are more resistant to enzymatic hydrolysis than O-glycosides.
Enzymatic methods using glycosyltransferases (GTs) are often employed for regioselective glycosylation. nih.govresearchgate.net For example, biotransformation of 3-hydroxyflavone (B191502) using fungal cultures has been shown to produce 3-O-β-D-glucopyranosides. nih.gov
Glycodiversification refers to the use of a variety of different sugar units to create a library of glycosylated analogues. This can be achieved using engineered enzymes or whole-cell biotransformation systems capable of transferring various sugars. researchgate.netnih.gov This strategy allows for the fine-tuning of pharmacokinetic properties and biological activity. nih.gov
| Glycosylation Type | Attachment Point | Key Feature | Method Example |
| O-Glycosylation | Oxygen atom (e.g., 3-OH) | Susceptible to hydrolysis | Biotransformation with microorganisms. nih.gov |
| C-Glycosylation | Carbon atom of A or B ring | Resistant to hydrolysis | Enzymatic synthesis using specific C-glycosyltransferases. nih.gov |
Structural Modifications through Bioisosteric Replacements
Bioisosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure.
Aza-flavanones are analogues where one or more carbon atoms in the chromanone ring are replaced by a nitrogen atom. A common strategy involves replacing the oxygen atom at position 1 of the C-ring with a nitrogen atom, yielding a 2,3-dihydro-2-phenyl-4-quinolone scaffold. scialert.net
These analogues are typically synthesized via the cyclization of 2'-aminochalcones, which are formed by the Claisen-Schmidt condensation of a 2'-aminoacetophenone (B46740) with a substituted benzaldehyde. scialert.netresearchgate.net The introduction of a nitrogen atom can introduce new hydrogen bonding sites, alter the pKa of the molecule, and create novel pharmacological profiles. acs.orgnih.govnih.gov
Beyond simple aza-substitution, other heterocyclic rings can be incorporated into or fused with the flavonoid scaffold to create novel chemical entities. nih.gov Heterocycles like thiazoles, pyrazoles, and benzimidazoles can be used as bioisosteres for the aromatic rings or integrated into the core structure. nih.govnih.gov These modifications can serve to:
Modulate physicochemical properties such as polarity and lipophilicity.
Introduce new vectors for substitution to explore chemical space.
Improve pharmacokinetic and toxicological profiles. ibmmpeptide.com
For example, intramolecular cyclization reactions involving other functional groups on the flavanone (B1672756) scaffold can lead to the formation of new, fused heterocyclic systems, further expanding the structural diversity of this class of compounds. mdpi.com
| Bioisosteric Strategy | Structural Change | Rationale |
| Aza-Flavanone Synthesis | C-ring O atom replaced by N atom | Introduce H-bonding sites, alter basicity, explore new SAR. scialert.netijpbs.com |
| Heterocyclic Incorporation | A or B ring replaced/fused with other heterocycles | Modulate polarity, lipophilicity, and pharmacokinetic properties. nih.govibmmpeptide.com |
Rational Design of this compound Conjugates for Enhanced Biological Efficacy
The core structure of this compound, a member of the flavonol class of flavonoids, serves as a versatile scaffold in medicinal chemistry. Its inherent biological activities can be significantly amplified through rational design and derivatization. A particularly effective strategy is the development of conjugates, where the flavonol moiety is combined with other chemical entities to create hybrid molecules with improved potency, selectivity, and novel mechanisms of action. This approach leverages the favorable properties of the flavonol core while introducing new functionalities that can enhance interaction with biological targets. The design of these conjugates primarily falls into two major categories: metal-coordinated complexes and covalently linked molecular hybrids.
Metal Complexation
The this compound scaffold possesses an ideal site for metal chelation through the oxygen atoms of the 3-hydroxyl and 4-carbonyl groups. nih.govfarmaciajournal.com This α-hydroxy-keto arrangement allows it to act as a bidentate ligand, forming stable complexes with a variety of transition metal ions. mdpi.com This coordination can profoundly alter the electronic properties, steric profile, and stability of the parent molecule, often leading to a significant enhancement of its biological efficacy. semanticscholar.org
The rationale behind designing these metallo-conjugates is that the resulting complex may possess superior therapeutic properties compared to either the metal ion or the flavonol ligand alone. semanticscholar.org For instance, a synthesized zinc-3-hydroxyflavone complex demonstrated significant antidiabetic properties in an experimental model, showing notable reductions in blood glucose and glycosylated hemoglobin (HbA1c) levels. nih.gov The complexation of zinc with the flavonol was designed to create a novel therapeutic agent with reduced toxicity, a common issue with many metal-based drugs. nih.gov
Interactive Table of this compound Metal Conjugates
| Conjugate Type | Metal Ion | Target Biological Activity | Key Research Findings |
|---|---|---|---|
| Metallo-flavonoid | Zinc (Zn) | Antidiabetic | The Zn-flavonol complex significantly reduced blood glucose and HbA1c levels in diabetic rats. nih.gov |
| Metallo-flavonoid | Platinum (Pt) | Anticancer | Square-planar Pt(II) complexes with 3-hydroxyflavone ligands have been synthesized for evaluation as potential anticancer agents. mdpi.com |
Molecular Hybridization
Another powerful strategy for enhancing biological efficacy is the creation of molecular hybrids, where the this compound scaffold is covalently linked to another pharmacologically active molecule. This approach aims to combine the mechanisms of action of two different pharmacophores into a single molecule, potentially leading to synergistic effects, reduced drug resistance, or an improved activity profile.
A prominent example of this strategy is the synthesis of flavone-triazole hybrids. mdpi.com Utilizing click chemistry, researchers have linked the flavonol backbone to various substituted 1,2,3-triazole moieties. mdpi.comnih.gov These hybrid compounds have been investigated for their antitumor activity against a panel of human cancer cell lines. mdpi.com Certain chrysin (B1683763) and kaempferol (B1673270) (structurally related flavonoids) hybrids containing 4-fluoro- (B1141089) or 4-nitrobenzyl-1,2,3-triazole groups demonstrated significant antiproliferative effects. mdpi.com
The design of these hybrids is often guided by the desire to combine the known anticancer properties of flavonoids with the diverse biological activities of the triazole ring system. nih.gov This can lead to compounds with enhanced potency. For example, a series of synthesized 3-hydroxyflavone derivatives showed notable cytotoxic activity against human colon carcinoma (HCT-116) and ovarian carcinoma (IGROV-1) cell lines. nih.gov Similarly, halo-substituted flavonols have been developed that exhibit higher potency against non-small cell lung cancer cells than the standard clinical anticancer drug 5-fluorouracil (B62378). nih.gov
The concept extends to creating hybrids with other bioactive fragments, such as chalcones. Protoflavone-chalcone hybrids have been designed as potent antitumor agents that can modulate the redox balance and depolarize the mitochondrial membrane in cancer cells. mdpi.com This rational combination of two flavonoid-type structures into a single entity is an attractive strategy in the search for new and more effective therapeutic agents. mdpi.comrsc.org
Interactive Table of this compound Molecular Conjugates
| Conjugate Type | Linked Moiety | Target Biological Activity | Key Research Findings |
|---|---|---|---|
| Flavone-Triazole Hybrid | 1,2,3-Triazole | Anticancer | Chrysin-triazole hybrids showed significant antiproliferative activity against multiple human cancer cell lines in the NCI60 panel. mdpi.com |
| Halo-substituted Flavonol | Bromo- and Chloro- groups | Anticancer (Lung Cancer) | 4'-bromoflavonol (IC50 = 0.46 µM) and 4'-chloroflavonol (IC50 = 3.14 µM) showed higher potency than 5-fluorouracil against A549 lung cancer cells. nih.gov |
| Hydroxyflavone Derivatives | Various substitutions | Anticancer (Colon, Ovarian) | Specific derivatives exhibited potent cytotoxic activity with IC50 values as low as 2.4 µM against the IGROV-1 ovarian cancer cell line. nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy 2 Phenylchroman 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-hydroxy-2-phenylchroman-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework. scielo.br
Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons, located on the fused benzene (B151609) ring and the phenyl substituent, typically resonate in the downfield region of the spectrum. For instance, a multiplet observed for eight aromatic protons in a related compound appears in the 7.1-8.3 ppm range. researchgate.net In another case, the aromatic protons of a similar structure were observed as a multiplet between 6.86–7.86 ppm. iucr.org The aliphatic protons on the dihydropyran ring, specifically at positions C2 and C3, appear at different chemical shifts. A study reported a coupling constant (J H2–H3) of approximately 12.4 Hz, which was crucial in determining the trans-configuration of the hydroxyl and phenyl groups. researchgate.netnih.gov The hydroxyl proton itself is often observed as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O), a characteristic feature used for its identification.
Table 1: Illustrative ¹H NMR Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.1 - 8.3 | Multiplet | - |
| H-2 | - | Doublet | ~12.4 |
| H-3 | - | Doublet | ~12.4 |
Note: Specific chemical shifts can vary depending on the solvent and substitution pattern.
Carbon-13 (¹³C) NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C-4) is characteristically found at a very downfield chemical shift, often around 164.8 ppm. umc.edu.dz The carbons of the aromatic rings appear in the region of approximately 118 to 156 ppm. rsc.org The aliphatic carbons, C-2 and C-3, which are part of the dihydropyran ring, resonate at higher field strengths compared to the aromatic carbons.
Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Analog
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | - |
| C-3 | - |
| C-4 | 164.8 |
Note: Data is illustrative and can vary based on specific molecular structure and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as the coupling between the H-2 and H-3 protons, confirming their neighboring positions in the dihydropyran ring. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom, providing a direct link between the ¹H and ¹³C NMR data. youtube.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₅H₁₂O₃, the expected molecular weight is approximately 240.25 g/mol . researchgate.netnih.gov
In a mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. For instance, a related compound, (E)-3-(4-hydroxybenzylidene)chroman-4-one, showed a molecular ion peak [M+H]⁺ at m/z 253.3, confirming its molecular weight. iucr.org Similarly, the mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The bonds in the molecule break in a predictable manner, generating characteristic fragment ions. Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band is typically observed in the region of 3100-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. iucr.orgajrconline.org The presence of a strong absorption band around 1640-1660 cm⁻¹ is indicative of the C=O stretching vibration of the ketone in the pyranone ring. iucr.orgrasayanjournal.co.in The aromatic C=C stretching vibrations usually appear in the region of 1450-1610 cm⁻¹. iucr.orgajrconline.org Additionally, the C-O-C stretching of the ether linkage in the chroman ring can be observed. iucr.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3100 - 3500 |
| C=O (ketone) | 1640 - 1660 |
| C=C (aromatic) | 1450 - 1610 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions associated with its chromophoric system. nih.gov
The conjugated system, which includes the benzene ring, the pyranone ring, and the phenyl substituent, gives rise to strong π → π* transitions, typically observed as intense absorption bands in the UV region. A study on the parent compound, 3-hydroxyflavone (B191502), which has a similar chromophore, shows a blue-violet normal emission with a maximum wavelength (λmax) around 400 nm and a green tautomer emission with a λmax of approximately 524 nm, indicating complex photophysical behavior. wikipedia.org The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally weaker and can sometimes be obscured by the more intense π → π* bands. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Conformation and Intermolecular Interactions
The precise three-dimensional arrangement of this compound in the solid state has been unequivocally determined through single-crystal X-ray diffraction analysis. This powerful technique provides definitive insights into the molecule's conformation, stereochemistry, and the intricate network of non-covalent interactions that govern its crystal packing.
A detailed crystallographic study of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one revealed that the compound crystallizes in the monoclinic space group P21/c. nih.govphcog.comuw.edu.pl The analysis confirmed the trans-configuration of the hydroxyl and phenyl groups on the dihydropyran ring, a structural detail that can be challenging to ascertain solely by NMR spectroscopy. nih.govphcog.com
The dihydropyran ring of the chromanone system adopts a half-chair conformation. nih.govphcog.com A notable feature of the crystal structure is the presence of disorder in the carbon atoms bearing the phenyl and hydroxyl groups, as well as in the phenyl ring itself. nih.govphcog.com This disorder results in two principal conformations for the phenyl ring relative to the chroman moiety. The major component exhibits a dihedral angle of 89.7(2)°, while the minor component has a dihedral angle of 72.1(3)°. nih.govphcog.com
In the crystal lattice, molecules of this compound are linked together through specific intermolecular interactions. Pairs of molecules form inversion dimers via O—H⋯O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of its neighbor, creating a stable R²₂(10) graph-set motif. nih.govphcog.com These dimers are further interconnected by weak C—H⋯π interactions, which link them into ladder-like structures extending along the nih.gov crystal direction. nih.govphcog.com
The comprehensive data obtained from single-crystal X-ray diffraction are summarized in the table below, providing a foundational dataset for the solid-state characterization of this compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.3068 (3) |
| b (Å) | 26.7110 (18) |
| c (Å) | 9.4679 (6) |
| β (°) | 117.431 (3) |
| Volume (ų) | 1191.18 (13) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.34 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 295 |
| Crystal data for this compound. nih.govphcog.comuw.edu.pl |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification, isolation, and purity assessment of this compound, ensuring that the compound is free from starting materials, intermediates, and side products. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most crucial techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the definitive method for assessing the purity of this compound and related flavonoids. vwr.comfishersci.com The technique offers high resolution, sensitivity, and quantitative accuracy, making it suitable for final purity verification, often indicating purities of ≥98%. sigmaaldrich.com
A typical RP-HPLC method for the analysis of this class of compounds involves a C18 or C8 stationary phase. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. uw.edu.plresearchgate.net To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase is often acidified with a small amount of an additive like trifluoroacetic acid (TFA), formic acid, or phosphoric acid. uw.edu.plfrontiersin.org
Both isocratic and gradient elution programs can be utilized. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is particularly effective for separating complex mixtures that may contain impurities with a wide range of polarities. uw.edu.plnih.govfrontiersin.org Detection is most commonly achieved using a UV-Vis or a photodiode array (PDA) detector, with monitoring at wavelengths where the chromanone core exhibits strong absorbance, such as around 254 nm, 260 nm, or 340 nm. phcog.comnih.gov The specificity and precision of such HPLC methods are typically validated according to established guidelines to ensure their reliability for quantitative analysis. nih.gov
Thin Layer Chromatography (TLC) in Synthesis Monitoring
Thin Layer Chromatography is a rapid, simple, and cost-effective technique widely used to monitor the progress of the synthesis of this compound. It is invaluable for determining the point of reaction completion and for the initial identification of the product in the reaction mixture.
The synthesis of flavanones is frequently monitored using silica (B1680970) gel 60 F₂₅₄ pre-coated aluminum plates as the stationary phase. nih.govnepjol.info A common mobile phase, or eluent system, for the cyclization of 2'-hydroxychalcones to the corresponding flavanones is a mixture of n-hexane and ethyl acetate (B1210297). nepjol.info The ratio of these solvents is adjusted to achieve optimal separation between the starting material, the product, and any byproducts; a ratio of 4:1 (hexane:ethyl acetate) is frequently reported as effective. nepjol.info Other ratios, such as 7:3, have also been employed. orientjchem.org After development, the spots on the TLC plate are visualized under UV light (at 254 nm and/or 365 nm), where the conjugated system of the flavonoid allows for easy detection. nih.gov
Computational Chemistry and in Silico Investigations of 3 Hydroxy 2 Phenylchroman 4 One
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of protein-ligand interactions and in screening for potential drug candidates.
For 3-hydroxy-2-phenylchroman-4-one, molecular docking simulations have been employed to predict its binding mode and affinity with specific protein targets. In one study, the compound, referred to as 3-hydroxy-2-phenylchromen-4-one, was docked into the active site of the acne main protease (PDB: 7LBU). ceon.rsceon.rs The simulation predicted a strong binding affinity, suggesting that the compound could act as an inhibitor of this enzyme. ceon.rsceon.rs The analysis of the docked pose reveals how the ligand fits within the binding pocket and which molecular interactions are crucial for its binding.
The broader class of flavonols, which share the 3-hydroxy-2-phenylchromen-4-one backbone, has also been studied extensively. For instance, related dietary flavonols were screened against Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. nih.govsemanticscholar.org These simulations showed that the flavonols could competitively inhibit the ATP-binding pocket of Hsp90, indicating a potential mechanism for anticancer activity. nih.govsemanticscholar.org Similarly, computational docking of related isoflavanone (B1217009) derivatives into the aromatase active site has been used to identify crucial interactions and guide the design of new inhibitors. nih.govresearchgate.net These studies collectively demonstrate the utility of molecular docking in identifying and characterizing the potential protein targets of this compound and its analogs.
Table 1: Molecular Docking Results for this compound and Related Compounds
| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| 3-hydroxy-2-phenylchromen-4-one | Acne main protease | 7LBU | -7.9 | Hydrogen bonds, hydrophobic interactions ceon.rsceon.rs |
| Flavonol derivatives (e.g., Quercetin (B1663063), Kaempferol) | Heat Shock Protein 90 (Hsp90) | 3T0Z | Not specified | Competitive inhibition at ATP-binding site, interaction with Asp93 nih.govsemanticscholar.org |
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one (isoflavanone) | Aromatase | Not specified | Not specified | Heme iron coordination via pyridyl nitrogen, interaction with Arginine 115 nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and kinetic stability.
DFT calculations have been performed for this compound to elucidate its electronic structure. ceon.rsceon.rs A study utilizing the B3LYP/6-31+G* method calculated the HOMO and LUMO energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. ceon.rsceon.rs For this compound, the calculated energy gap was 4.14 eV. ceon.rs Such calculations are vital for predicting how the molecule will behave in chemical reactions and biological environments. ceon.rs
These theoretical studies are frequently applied to the broader class of flavonoids to understand their antioxidant mechanisms and interactions with metal ions. thegoodscentscompany.com For example, DFT has been used to study the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxyflavone (B191502), a process critical to its fluorescent properties. thegoodscentscompany.com
Table 2: DFT-Calculated Molecular Properties for this compound
| Molecular Descriptor | Calculated Value | Method | Significance |
|---|---|---|---|
| HOMO Energy | -6.49 eV | DFT (B3LYP/6-31+G*) | Electron-donating ability ceon.rs |
| LUMO Energy | -2.35 eV | DFT (B3LYP/6-31+G*) | Electron-accepting ability ceon.rs |
| HOMO-LUMO Gap | 4.14 eV | DFT (B3LYP/6-31+G*) | Chemical reactivity and stability ceon.rs |
| Log P (Hydrophobicity) | 2.93 | DFT (B3LYP/6-31+G*) | Lipophilicity and membrane permeability ceon.rs |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a protein-ligand complex predicted by molecular docking, explore the conformational landscape of the ligand in the binding site, and understand the influence of solvent molecules.
While specific MD simulations for this compound were not found, the methodology is widely applied to its structural analogs. For instance, MD simulations of up to 100 nanoseconds have been used to evaluate the stability of complexes between isoflavones and the aromatase enzyme. nih.gov These simulations monitor parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound in the active site and to identify which parts of the protein-ligand complex are more flexible. nih.govnih.gov
Furthermore, MD simulations provide insight into the dynamic nature of molecular interactions, such as the occupancy of hydrogen bonds over the simulation time. researchgate.net This analysis offers a more realistic and dynamic picture of the binding event than the static snapshot provided by molecular docking alone. researchgate.net Such simulations are crucial for validating docking poses and refining the understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to understand how the chemical structure of a compound influences its biological activity. creative-biolabs.comresearchgate.net SAR analyzes these relationships qualitatively, while QSAR develops mathematical models to predict the activity of new compounds quantitatively. creative-biolabs.commdpi.com
SAR studies on related 3-phenylchroman-4-one (isoflavanone) derivatives have been crucial in optimizing their activity as aromatase inhibitors. nih.govresearchgate.net These studies revealed that the introduction of specific functional groups, such as fluorine atoms or a pyridyl ring, can significantly enhance inhibitory potency. nih.gov For example, replacing a phenyl group with a pyridyl group can introduce a key interaction with the heme iron in the enzyme's active site, dramatically increasing binding affinity. nih.gov
QSAR models build upon these findings by correlating molecular descriptors (e.g., electronic properties from DFT, hydrophobicity, steric parameters) with measured biological activity. mdpi.com For a series of flavonoid analogs, a QSAR model could be developed to predict anticancer activity, for instance. researchgate.net Although a specific QSAR model focused solely on this compound is not available, the principles are widely applied to flavonoids. researchgate.net Such models are invaluable for the rational design of new, more potent derivatives by predicting which structural modifications are most likely to improve a desired biological effect. creative-biolabs.com
In Silico Screening for Potential Biological Targets and Pathways
In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds or biological targets to identify potential hits. This can involve screening a library of small molecules against a specific protein target or, conversely, screening a single compound against a database of many potential protein targets (reverse docking or target fishing).
The this compound scaffold is a prime candidate for such screening efforts. As an example of the methodology, in silico screening of dietary flavonols, which share this core structure, was performed against Hsp90 to identify them as potential inhibitors. nih.govsemanticscholar.org In other work, in silico screening of related flavanones was used to identify potential neuroprotective-related protein targets, which led to the investigation of GSK-3β as a plausible target. mdpi.com
This approach allows researchers to generate hypotheses about the mechanism of action of a compound by identifying which biological pathways it might modulate. By docking this compound into the binding sites of a wide array of proteins, it is possible to predict potential biological targets and prioritize them for subsequent experimental validation. mdpi.com
Prediction of Molecular Interactions and Binding Affinities
The prediction of molecular interactions and binding affinities is a central goal of computational chemistry in drug design. It combines insights from molecular docking, MD simulations, and free energy calculations to provide a comprehensive understanding of how a ligand binds to its target.
For this compound, molecular docking studies have predicted a binding affinity of -7.9 kcal/mol against acne protease. ceon.rsceon.rs This value indicates a favorable and spontaneous binding event. nih.gov The predicted interactions underpinning this affinity typically include:
Hydrogen Bonds: The hydroxyl group at the 3-position and the carbonyl group at the 4-position are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The two phenyl rings of the structure can engage in hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Interactions: The aromatic rings can participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, tryptophan, or arginine.
More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from MD simulations to calculate binding free energies more accurately. nih.govresearchgate.net These calculations provide a more refined prediction of binding affinity by accounting for solvation effects and conformational changes, thereby strengthening the in silico predictions of the compound's potential as a biologically active agent. nih.gov
Structure Activity Relationship Sar Studies of 3 Hydroxy 2 Phenylchroman 4 One and Its Analogues
Role of the 3-Hydroxy Group in Biological Activity and Target Binding
The 3-hydroxy group is a critical determinant of the biological activity of 3-hydroxy-2-phenylchroman-4-one and its analogues. Its presence, in conjunction with the 4-keto group, creates a key pharmacophore responsible for several of its pharmacological effects.
One of the most significant roles of the 3-hydroxy group is its contribution to the antioxidant activity of these compounds. nih.gov Studies have shown that the 3-hydroxy group, along with a C2-C3 double bond, is essential for the high antioxidant potential of flavonols. This structural arrangement facilitates the donation of a hydrogen atom, a key mechanism for scavenging free radicals.
Furthermore, the 3-hydroxy group, in combination with the adjacent carbonyl group at C-4, forms a chelating site for metal ions. researchgate.netnih.gov This ability to chelate metals like aluminum (Al(III)) is an important aspect of its biological activity, potentially influencing enzymatic processes and reducing metal-induced oxidative stress. nih.gov The chelation process can lead to the formation of stable complexes, altering the electronic and structural properties of the this compound molecule. nih.gov
The 3-hydroxy group also plays a crucial role in the molecule's interaction with biological targets. For instance, in the inhibition of enzymes like tyrosinase, the presence of the 3-hydroxy group can be a determining factor. tandfonline.com However, in some cases, glycosylation of this hydroxyl group can lead to a significant decrease in inhibitory potency, suggesting that a free hydroxyl group is necessary for optimal binding to the active site of certain enzymes. tandfonline.com
Interestingly, the 3-hydroxy group is also responsible for the unique photophysical properties of these compounds, such as excited-state intramolecular proton transfer (ESIPT). wikipedia.org This phenomenon allows this compound to act as a fluorescent probe for studying biological membranes and proteins. wikipedia.org
Impact of Substitutions on the A-Ring on Pharmacological Profiles
Substitutions on the A-ring of the this compound scaffold can significantly modulate its pharmacological profile, influencing its potency and selectivity. The number, position, and nature of these substituents are all critical factors.
Studies have shown that increasing the number of methoxy (B1213986) groups on the A-ring can enhance the inhibitory activity of certain flavonoid derivatives against cancer cell lines. mdpi.com However, the placement of a methoxy group at the C-5 position can be detrimental to activity, possibly due to steric hindrance. mdpi.com In contrast, the presence of a hydroxyl group at C-5, as seen in many naturally occurring flavonols, can be beneficial for certain biological activities. For example, the presence of a hydroxyl group at position 5, in addition to the one at position 7, can influence the hydrogen bond donating capacity of the molecule. researchgate.net
The presence of an aminophenoxy group on the A-ring has also been explored. The position of this group is crucial, with substitution at C-5 or C-7 leading to less effective compounds compared to other positions. mdpi.com
The following table summarizes the impact of A-ring substitutions on the anticancer activity of some this compound analogues against the A549 lung cancer cell line.
| Compound | A-Ring Substitutions | B-Ring Substitutions | Anticancer Activity (IC50, µM) |
| Nobiletin | 5,6,7,8-tetramethoxy | 3',4'-dimethoxy | - |
| Derivative 1 | 6,7,8-trimethoxy | 3',4'-dimethoxy | Enhanced activity vs. Nobiletin |
| Derivative 2 | 5-methoxy | - | Reduced activity |
| Derivative 3 | Aminophenoxy at C-5 or C-7 | Phenoxy | Less effective |
Data synthesized from multiple sources. mdpi.com
Influence of Phenyl Substitutions on the B-Ring on Biological Potency and Selectivity
Substitutions on the B-ring of the this compound skeleton have a profound impact on its biological potency and selectivity. The electronic nature and position of these substituents can fine-tune the molecule's interaction with specific biological targets.
For instance, in the context of tyrosinase inhibition, the substitution pattern on the B-ring is a key determinant of activity. The presence of a strong electron-withdrawing group, such as a nitro group (–NO2) at the para-position of the B-ring, has been shown to result in a highly active tyrosinase inhibitor. nih.gov Conversely, the introduction of additional hydroxyl groups on the B-ring can have mixed effects. While a catechol group (hydroxyl groups at C-3' and C-4') is often considered important for antioxidant activity, an additional hydroxyl group at C-5' has been shown to reduce the inhibitory potency against tyrosinase. tandfonline.comnih.gov
The replacement of the aromatic B-ring with other heterocyclic rings, such as thiophene (B33073), has also been investigated and shown to produce potent tyrosinase inhibitors. nih.gov
The following table illustrates the influence of B-ring substitutions on the tyrosinase inhibitory activity of this compound analogues.
| Compound | B-Ring Substitution | Tyrosinase Inhibitory Activity (IC50, µM) |
| 2-(4-nitrophenyl)-3-hydroxyflavone | 4'-nitro | 0.284 |
| Thiophene analogue | 5-membered thiophene ring | 0.347 |
| Analogue with additional OH at C-5' | 3',4',5'-trihydroxy | Reduced potency |
Data sourced from Jamshaid et al. (2021). nih.gov
Stereochemical Implications of the Chiral Center at C-2 on Biological Activity
The C-2 position of the this compound core is a chiral center, meaning the molecule can exist as two enantiomers (R and S). This stereochemistry can have significant implications for biological activity, as enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors.
In nature, the cyclization of 2'-hydroxychalcones to form flavanones is catalyzed by chalcone (B49325) isomerase, which typically produces the (2S)-enantiomer. nih.gov For many flavonoids, the configuration at C-2 is crucial for their biological effects. For example, the S-configuration at C-2 is often associated with a negative Circular Dichroism (CD) signal at around 280-290 nm, while the R-configuration gives a positive signal, allowing for the determination of the absolute configuration. researchgate.net
While much of the research has focused on racemic mixtures or naturally occurring enantiomers, studies on the stereoselective synthesis of flavonoids are emerging, highlighting the importance of obtaining enantiomerically pure compounds to fully understand their structure-activity relationships. nih.govmdpi.com The differential activity of enantiomers underscores the stereospecific nature of their interactions with biological targets.
Systematic Analysis of Lipophilicity and Hydrogen Bonding Capacity on Activity
The physicochemical properties of this compound and its analogues, particularly lipophilicity and hydrogen bonding capacity, are critical for their biological activity. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to interact with target molecules.
Lipophilicity, often expressed as logP, is a measure of a compound's ability to partition between a lipid and an aqueous phase. rsc.org For a drug to be orally bioavailable, it must possess a balanced lipophilicity to be absorbed through the gut wall. rsc.org The lipophilicity of this compound derivatives can be modulated by introducing different substituents. For example, the presence of a hydroxyl group generally decreases lipophilicity, while the addition of methoxy or acetyl groups increases it. mdpi.com
Hydrogen bonding capacity is another crucial factor. The 3-hydroxy group is a key hydrogen bond donor, and its ability to form hydrogen bonds is influenced by other substituents on the molecule. researchgate.net For instance, the presence of a hydroxyl group at position 5 can increase the hydrogen bond donating acidity of the hydroxyl group at position 7. researchgate.net This interplay of intramolecular hydrogen bonding can affect the molecule's interaction with water and biological targets. rsc.org
The following table shows the effect of substitutions on the lipophilicity of some flavone (B191248) derivatives.
| Compound Type | Key Substituent | Lipophilicity (Retention Capacity) |
| Flavones | - | Higher |
| 3-Hydroxyflavones | 3-OH | Lower (more hydrophilic) |
| Acetylated 3-hydroxyflavones | 3-OAc | Higher (more lipophilic) |
Data synthesized from multiple sources. mdpi.com
Rationalization of Conformational Flexibility and Rotational Barriers in SAR
Conformational analysis has shown that the lowest-energy conformations of flavonols are influenced by the positions of hydroxyl groups and their interactions. acs.org The rotational barrier of the B-ring can be significant and is affected by the substitution pattern. acs.org For instance, protonated forms of flavonol tend to have a more planar conformation. acs.org
The flexibility of the molecule allows it to adopt different conformations to fit into the binding sites of various enzymes and receptors. Understanding the preferred conformations and the energy barriers for rotation is crucial for rational drug design, as it can help in designing more rigid and selective analogues that are pre-organized for binding to a specific target.
Mechanistic Investigations of Biological Activities in Preclinical Models of 3 Hydroxy 2 Phenylchroman 4 One
Antioxidant and Radical Scavenging Mechanisms
The antioxidant capabilities of 3-hydroxy-2-phenylchroman-4-one and related flavonols are a cornerstone of their biological effects, acting through multiple pathways to mitigate oxidative stress. mdpi.comnih.gov
Direct Reactive Oxygen Species (ROS) Scavenging Pathways
Flavonoids, including this compound, are recognized for their direct antioxidant activity, which involves the scavenging of reactive oxygen species (ROS). nih.gov This ability to neutralize free radicals is largely attributed to the presence of hydroxyl groups on their basic structure. mdpi.comresearchgate.net The 3-hydroxyl group, in particular, is a key structural feature for the free radical scavenging capability of flavonols. rsc.org The process involves the donation of a hydrogen atom and an electron to ROS, which in turn stabilizes the flavonoid radical through electron delocalization. mdpi.com
In a study involving the insect Spodoptera litura, exposure to flavone (B191248) led to a burst of ROS, and subsequent metabolic analysis revealed that 3-hydroxyflavone (B191502) was one of the key metabolites involved in the ROS/CncC pathway-mediated metabolic detoxification. nih.gov This suggests a direct interaction and modulation of ROS levels by 3-hydroxyflavone.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, this compound can exert indirect antioxidant effects by modulating the activity of endogenous antioxidant enzymes. nih.gov Research has shown that 3-hydroxyflavone (3HF) can activate the promoter of the manganese superoxide (B77818) dismutase (MnSOD) gene. nih.gov This activation is proposed to occur via the PKA/CREB signaling pathway. nih.gov
In contrast, another mono-hydroxyflavone isomer, 7-hydroxyflavone (B191518) (7HF), upregulates the heme oxygenase-1 (HO-1) gene through the ERK/Nrf2 axis. nih.gov This highlights the differential roles that the position of the hydroxyl group can play in the antioxidant mechanism. The nuclear factor E2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant enzymes. mdpi.com
Metal Chelation Properties and Their Role in Redox Modulation
The ability of flavonoids to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another significant antioxidant mechanism. mdpi.comresearchgate.net This is crucial because these metals can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com The 3-hydroxyl and 4-carbonyl groups in the C ring of the flavonoid structure are particularly important for metal binding. mdpi.comrsc.org
Complexing 3-hydroxyflavone with transition metals like manganese(II), zinc(II), and cobalt(II) has been shown to enhance its stability and solubility in biological environments. nih.gov This chelation can also lead to a synergistic antimicrobial effect, as the metal ions themselves possess antibacterial properties. nih.gov Studies have indicated that the 3-OH/4-C=O site is favorable for metal chelation. nih.gov The presence of a free 3-hydroxyl group is associated with a marked increase in chelation activity. researchgate.net
Enzyme Modulation and Inhibition Studies
The interaction of this compound with various enzymes is a key area of research, with significant findings in the inhibition of Glycogen Synthase Kinase-3 Beta and Aromatase.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition Pathways
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease. mdpi.comtbzmed.ac.ir In silico studies have suggested that the neuroprotective potential of some flavanones may be mediated by their interaction with GSK-3β. mdpi.com
The flavanone (B1672756) glabranin, which has a similar chroman-4-one core, has demonstrated neuroprotective effects attributed to its inhibition of GSK-3β. mdpi.comresearchgate.net GSK-3β activity can be inhibited by phosphorylation at the SER9 residue in its N-terminal domain. tbzmed.ac.ir Inhibitors of GSK-3β can be either ATP-competitive or non-ATP competitive (allosteric). tbzmed.ac.ir The activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inhibition of GSK-3β. nih.gov
Aromatase (CYP19) Inhibitory Mechanisms
Aromatase (CYP19) is a key enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis. nih.govnih.gov Its inhibition is a promising strategy for treating hormone-dependent breast cancer. nih.govnih.gov Derivatives of 3-phenylchroman-4-one (isoflavanones) have been designed and developed as potential aromatase inhibitors. nih.govnih.gov
The inhibitory mechanism involves several key interactions within the enzyme's binding pocket. These include hydrophobic interactions, hydrogen bonding, and coordination with the heme iron. nih.govnih.gov The 17-keto oxygen of the natural substrate, androstenedione, forms a hydrogen bond with Met 374, and the hydroxyl of Ser 478 can also participate in hydrogen bonding with inhibitors. nih.gov The Fe²⁺ in the heme group can chelate with heteroatoms in the inhibitors. nih.gov
Several isoflavanone (B1217009) derivatives have shown potent aromatase inhibitory activity. For example, 6-methoxy-3-phenylchroman-4-one exhibited an IC₅₀ value of 0.26 μM in in vitro fluorescence-based assays using recombinant human aromatase. nih.govnih.govresearchgate.netexcli.de
Table 1: Aromatase Inhibitory Activity of 3-Phenylchroman-4-one Derivatives
| Compound | IC₅₀ (μM) |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 nih.govnih.govresearchgate.net |
| 6-methoxy-3-phenylchroman-4-one | 0.26 nih.govnih.govresearchgate.net |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 nih.govnih.govresearchgate.net |
Inhibition of Other Key Metabolic or Signaling Enzymes (e.g., Acetylcholinesterase)
Derivatives of this compound, known as flavonols, have been investigated for their inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of neurodegenerative diseases like Alzheimer's. nih.gov
In one study, a series of 3-hydroxyflavones with dialkylamino substitutions were synthesized and evaluated for their anticholinesterase activities. nih.gov The results indicated that these compounds were effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The most potent of these was 4'-N,N-dimethyl flavonol, which exhibited significant DPPH free radical scavenging activity, suggesting a correlation between antioxidant and anticholinesterase activities. nih.gov The inhibitory activity of these flavonoids is believed to be related to the number and position of hydroxyl groups and the unsaturation of the C-ring. semanticscholar.org Specifically, the hydroxyl groups on the A-ring at positions 5, 6, and 7 are considered crucial for potent inhibition. semanticscholar.org
Another study screened various phenolic and polyphenolic compounds and identified baicalein (B1667712), a flavone with a similar structure, as a potent mixed inhibitor of AChE. semanticscholar.org The structure-activity relationship analysis revealed that the unsaturated 2-phenyl-chroman structure is a requirement for inhibitory activity. semanticscholar.org
Table 1: Anticholinesterase Activity of 3-Hydroxyflavone Derivatives
| Compound | Target Enzyme | Activity |
|---|---|---|
| 4'-N,N-dimethyl flavonol | Acetylcholinesterase (AChE) | Potent inhibitor nih.gov |
| 4'-N,N-dimethyl flavonol | Butyrylcholinesterase (BChE) | Potent inhibitor nih.gov |
| Baicalein | Acetylcholinesterase (AChE) | Mixed inhibitor semanticscholar.org |
| 7-chloro-2-phenyl-4H-chromen-4-one | Acetylcholinesterase (AChE) | Significant inhibition |
Cellular Signaling Pathway Modulation
The this compound scaffold is a core component of flavonols, a class of flavonoids known to modulate various cellular signaling pathways involved in inflammation, cell survival, and proliferation. mdpi.commdpi.commdpi.com
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Flavonols have been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in transmitting signals from the cell surface to the nucleus to control gene expression and cellular processes. Some flavonols, such as fisetin (B1672732), have been found to suppress the activation of ERK1/2. mdpi.com In contrast, kaempferol (B1673270) has been observed to block the Akt/extracellular signal-regulated kinase (ERK) pathway. medsci.org Other related compounds like licoflavanone have been shown to suppress the phosphorylation and activation of ERK, c-Jun NH2-terminal kinase (JNK), and p38MAPK. mdpi.com
Nuclear Factor Kappa B (NF-κB) Pathway Interactions
The Nuclear Factor Kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Several flavonol derivatives have been shown to interact with and inhibit this pathway. For instance, fisetin-induced apoptosis in bladder cancer cells is linked to the inhibition of the NF-κB system. mdpi.com Baicalin, another related flavonoid, has been shown to reduce the expression of NF-κB. semanticscholar.org Furthermore, licoflavanone has been identified as a modulator of the NF-κB pathway by reducing the phosphorylation of IκBα, a direct regulator of NF-κB. mdpi.com
Investigation of PI3K/Akt and Other Pro-Survival Signaling Cascades
The PI3K/Akt signaling pathway is a crucial pro-survival cascade that is often dysregulated in cancer. Flavonoids with the this compound backbone have been shown to inhibit this pathway. Fisetin, for example, regulates the PI3K/Akt/mTOR pathway by reducing the expression of Akt, P70, and mTOR. mdpi.com Similarly, baicalein has been shown to inactivate the PI3K/Akt pathway, leading to the impairment of tumor formation. medsci.org Some synthetic derivatives of 3-methyl-2-phenylchromen-4-one (B1620053) have also been found to induce apoptosis in gastric cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. The PI3K-Akt pathway is also implicated in suppressing coagulation and inflammation in endotoxemia. nih.gov
Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines
Compounds containing the this compound structure, particularly flavonols, exhibit significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines. solubilityofthings.comnih.gov
Cell Cycle Arrest Induction Pathways
One of the key mechanisms by which these compounds exert their anti-cancer effects is by inducing cell cycle arrest, thereby preventing cancer cell proliferation.
Fisetin has been shown to cause cell cycle arrest at different phases. In some studies, it significantly increases the expression of p53 and p21 proteins while decreasing the levels of cyclin D1, cyclin A, CDK4, and CDK2, leading to cell cycle arrest. mdpi.com In other contexts, it has been observed to induce G0/G1 arrest by reducing the expression of cdc25a and increasing the expression of p-p53, Chk1, p21, and p27. mdpi.com Furthermore, fisetin can also cause S and G2/M cell cycle arrest. mdpi.com
Kaempferol is another flavonol that induces cell cycle arrest. In HT-29 human colon cancer cells, it causes arrest in the G2/M phase and reduces the expression of cyclin-dependent kinase (CDK)2, CDK4, cyclin D1, cyclin E, and cyclin A. medsci.org In breast cancer (MCF-7) and cervical cancer (HeLa) cells, kaempferol regulates CDK1 and cyclin B to initiate apoptosis. taylorandfrancis.com
Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis Proteins
| Compound | Cancer Cell Line | Effect on Cell Cycle Proteins | Effect on Apoptosis Proteins |
|---|---|---|---|
| Fisetin | Bladder Cancer | ↓ Cyclin D1, Cyclin A, CDK4, CDK2; ↑ p53, p21 mdpi.com | ↑ Bax, Bak; ↓ Bcl-2, Bcl-xL mdpi.com |
| Fisetin | Not Specified | ↓ cdc25a; ↑ p-p53, Chk1, p21, p27 mdpi.com | ↑ Cytochrome c, AIF; ↓ Bcl-2, Bcl-xL mdpi.com |
| Kaempferol | HT-29 Colon Cancer | ↓ CDK2, CDK4, Cyclin D1, Cyclin E, Cyclin A medsci.org | ↑ PUMA medsci.org |
| Kaempferol | MCF-7 Breast Cancer, HeLa Cervical Cancer | Regulates CDK1, Cyclin B taylorandfrancis.com | Induces apoptosis taylorandfrancis.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-N,N-dimethyl flavonol |
| Acetylcholinesterase |
| Akt |
| Baicalein |
| Butyrylcholinesterase |
| cdc25a |
| CDK1 |
| CDK2 |
| CDK4 |
| Chk1 |
| Cyclin A |
| Cyclin B |
| Cyclin D1 |
| Cyclin E |
| ERK |
| Fisetin |
| IκBα |
| JNK |
| Kaempferol |
| Licoflavanone |
| Mitogen-Activated Protein Kinase (MAPK) |
| mTOR |
| NF-κB |
| p21 |
| p27 |
| p38MAPK |
| p53 |
| PI3K |
Activation of Apoptotic Pathways (Intrinsic and Extrinsic)
The induction of apoptosis, or programmed cell death, is a critical mechanism by which this compound and its derivatives, a class of compounds known as flavonols, exert their anticancer effects. mdpi.comjbtr.or.kr This process is primarily mediated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. jbtr.or.kr
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. jbtr.or.kr For instance, some flavonoids can activate the Fas and tumor necrosis factor (TNF) receptors, triggering the downstream caspase cascade. researchgate.net Studies on related flavanones have shown an increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5) in cancer cells upon treatment. nih.gov This activation of the extrinsic pathway leads to the cleavage and activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3. nih.govmdpi.com
The intrinsic pathway , on the other hand, is governed by the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. researchgate.net Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated by certain flavonols. mdpi.commedsci.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytoplasmic cytochrome c then binds with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, another initiator caspase. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the final stages of apoptosis, including the cleavage of cellular proteins like poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov
Table 1: Effects of 3-Hydroxyflavone Analogs on Apoptotic Markers
| Compound/Analog | Cell Line | Pathway | Key Markers Modulated | Reference |
|---|---|---|---|---|
| Fisetin (a flavonol) | HL-60 | Intrinsic & Extrinsic | ↑Bax, ↓Bcl-xL, ↑Caspase-3, -7, -8, -9, Cleavage of Bid | mdpi.com |
| 2'-Hydroxyflavanone | Osteosarcoma 143 B | Intrinsic & Extrinsic | ↑TRAIL, ↑DR5, ↑Bax, ↓Bcl-2, ↑Cytochrome c, ↑Cleaved PARP | nih.gov |
| CLEFMA (curcumin analog) | Cervical Cancer | Intrinsic & Extrinsic | ↑Cleaved Caspase-3, -8, -9, ↑Cleaved PARP | nih.gov |
| CLEFMA (curcumin analog) | Osteosarcoma U2OS, HOS | Intrinsic & Extrinsic | ↑Cleaved Caspase-3, -8, -9 | mdpi.com |
Interactions with Protein Markers and Ligand-Protein Binding Mechanisms
The biological activities of this compound are underpinned by its interactions with various protein targets. The binding of this flavonol to specific proteins can modulate their function and trigger downstream signaling cascades.
One of the key protein targets for 3-hydroxyflavone is the orphan nuclear receptor 4A1 (NR4A1) . Binding to the ligand-binding domain of NR4A1 has been demonstrated, although the affinity can vary depending on the specific hydroxylation pattern of the flavone backbone. mdpi.comnih.gov Another important interaction is with human serum albumin (HSA) , the main transport protein in the blood. Studies have shown that 3-hydroxyflavone binds to both the N-isoform and B-isoform of HSA, with the thermodynamics of the interaction being temperature-dependent. acs.org This binding is significant as it affects the bioavailability and distribution of the compound in the body.
Furthermore, 3-hydroxyflavone and its analogs have been shown to bind to and activate the pregnane (B1235032) X receptor (PXR) , a nuclear receptor that plays a role in xenobiotic metabolism and inflammation. nih.gov This interaction can lead to the recruitment of coactivator proteins and the subsequent expression of target genes involved in drug metabolism. nih.gov Molecular docking studies have also suggested that flavonols can act as inhibitors of heat shock protein 90 (Hsp90) by binding to its ATP-binding site, which is crucial for the stability of many proteins involved in cancer cell proliferation. nih.gov
Table 2: Protein Binding Parameters of 3-Hydroxyflavone and Related Flavonols
| Ligand | Protein Target | Binding Affinity (KD) / Binding Energy | Method | Reference |
|---|---|---|---|---|
| 3-Hydroxyflavone | Human Serum Albumin (N-isoform) | ΔCp = 3.84 kJ mol-1K-1 | Isothermal Titration Calorimetry | acs.org |
| 3-Hydroxyflavone | Human Serum Albumin (B-isoform) | ΔCp = -1.15 kJ mol-1K-1 | Isothermal Titration Calorimetry | acs.org |
| Flavone | NR4A1 | 3.4 µM | Direct Binding Assay | mdpi.com |
| 5-Hydroxyflavone | NR4A1 | 1.4 µM | Direct Binding Assay | mdpi.com |
| 3,5,7-Trihydroxyflavone (Galangin) | NR4A1 | 0.36 µM | Direct Binding Assay | mdpi.comnih.gov |
| 3'-Hydroxyflavone | NR4A1 | 45.8 µM | Direct Binding Assay | mdpi.com |
| 3-Hydroxyflavone | CREB | -5.67 kcal/mol | Molecular Docking | plos.org |
| 3-Hydroxyflavone | Keap1-Nrf2 | -7.39 kcal/mol | Molecular Docking | plos.org |
| Quercetin (B1663063) | Hsp90 | -109.87 kJ/mol | Molecular Docking | nih.gov |
| Kaempferol | Hsp90 | -104.73 kJ/mol | Molecular Docking | nih.gov |
Neurobiological and Neuroprotective Mechanisms
Modulation of Neurotrophic Factor Pathways (e.g., TrkB-BDNF Axis)
Neurotrophic factors are essential for neuronal survival, growth, and plasticity. termedia.pl The brain-derived neurotrophic factor (BDNF) and its high-affinity receptor, tropomyosin receptor kinase B (TrkB), form a critical signaling pathway in the central nervous system. nih.govnih.gov Activation of the TrkB receptor by BDNF triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govnih.govmdpi.com These pathways are crucial for promoting neuronal survival and synaptic plasticity. termedia.pl
Certain flavonoids have been identified as mimetics of BDNF, capable of binding to and activating the TrkB receptor. nih.gov For example, 7,8-dihydroxyflavone (B1666355) has been shown to directly bind to the TrkB extracellular domain, inducing its dimerization and autophosphorylation, thereby activating downstream signaling. nih.gov This mimetic activity can potentially compensate for reduced BDNF levels observed in various neurodegenerative disorders. termedia.pl While direct evidence for this compound is still emerging, the structural similarities to other TrkB-activating flavonoids suggest a potential for similar modulatory effects on this neuroprotective pathway.
Protection Against Oxidative Stress and Excitotoxicity in Neuronal Models
Oxidative stress and excitotoxicity are major contributors to neuronal damage in neurodegenerative diseases and stroke. frontiersin.orgnih.gov Excitotoxicity is primarily caused by excessive stimulation of glutamate (B1630785) receptors, leading to an influx of calcium ions and subsequent activation of cell death pathways. frontiersin.orgnih.gov This process is closely linked to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that can damage cellular components. frontiersin.org
Flavonoids, including this compound, have demonstrated neuroprotective effects by mitigating both oxidative stress and excitotoxicity. plos.orgdtic.mil They can act as antioxidants, scavenging free radicals and upregulating the expression of antioxidant enzymes. plos.org For instance, 3-hydroxyflavone has been shown to protect renal cells from nicotine-induced oxidative stress by activating the PKA/CREB/MnSOD pathway. plos.org In neuronal models, flavonoids can protect against glutamate-induced excitotoxicity, potentially by modulating glutamate receptor activity or inhibiting calcium influx. frontiersin.org The ability of these compounds to cross the blood-brain barrier is a crucial aspect of their neuroprotective potential. frontiersin.org
Antimicrobial and Antifungal Activity Mechanisms
Flavonoids, as a class, exhibit a broad spectrum of antimicrobial and antifungal activities. nih.gov The mechanisms underlying these effects are multifaceted and can involve the disruption of microbial cell membranes, inhibition of key enzymes, and interference with virulence factors. nih.gov
The antifungal action of some flavonoids is attributed to their ability to damage the fungal cell wall and cytoplasmic membrane. scienceopen.com This can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death. scienceopen.comnih.gov For example, some 8-hydroxyquinoline (B1678124) derivatives, which share structural similarities with flavonoids, have been shown to compromise the integrity of the cytoplasmic membrane in Candida species. scienceopen.com Another proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. scienceopen.com
In bacteria, flavonoids can inhibit enzymes such as DNA gyrase, which is essential for DNA replication. nih.gov Molecular docking studies have shown that 3-hydroxyflavones can bind to the active site of DNA gyrase, suggesting this as a potential mechanism for their antibacterial activity. nih.gov Furthermore, some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thereby potentiating the effect of conventional antimicrobial agents. nih.gov
Anti-inflammatory Mechanisms in In Vitro Models
Inflammation is a key pathological process in many chronic diseases. Flavonoids, including this compound, possess significant anti-inflammatory properties. bohrium.com Their mechanisms of action in in vitro models primarily involve the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory enzyme activity.
A major mechanism of the anti-inflammatory action of flavonoids is the inhibition of enzymes involved in the production of inflammatory mediators, such as phospholipase A2. bohrium.com They can also suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This is often achieved by interfering with the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response. medsci.org
Furthermore, some flavonoids can modulate the activity of protein kinases involved in inflammatory signaling cascades. bohrium.com The activation of the pregnane X receptor (PXR) by 3-hydroxyflavone is another potential anti-inflammatory mechanism, as PXR has been implicated in the regulation of intestinal inflammation. nih.gov
Research on Biological Delivery and Bioavailability Enhancement of 3 Hydroxy 2 Phenylchroman 4 One
Strategies for Enhancing Aqueous Solubility and Stability (Academic Considerations)
The inherent low water solubility of 3-hydroxy-2-phenylchroman-4-one presents a major hurdle for its practical application. researchgate.netwikipedia.orgmdpi.com To address this, several academic strategies have been explored to improve its dissolution and stability in aqueous environments. These methods primarily focus on altering the physicochemical environment of the compound or modifying its structure to be more hydrophilic.
One common approach is the use of co-solvents and surfactants to increase solubility. While not extensively documented specifically for this compound, this is a general strategy for poorly soluble flavonoids. The addition of a water-miscible organic solvent can disrupt the intermolecular hydrogen bonds between the flavonoid molecules, allowing for better interaction with water.
Another key strategy involves the formation of complexes with other molecules. The synthesis of new complexes with metal cations, for instance, has been shown to improve biological properties, stability, water-solubility, and hydrophilicity compared to the parent hydroxyflavones. researchgate.net This complexation can expand the potential applications of these compounds as food additives, dietary supplements, or therapeutic agents. researchgate.net
Furthermore, the development of nanoparticle-based drug delivery systems is a promising avenue. researchgate.net Encapsulating this compound within biocompatible nanoparticles is expected to enhance its solubility and therapeutic efficacy, potentially facilitating its transport across biological barriers. researchgate.net
Glycosylation, the attachment of sugar moieties, is a natural and synthetic method to increase the water solubility and stability of flavonoids. mdpi.comnih.govresearchgate.net This modification can also alter the pharmacokinetic properties and selectivity of the compound. nih.govresearchgate.net For instance, biotransformation of 3-hydroxyflavone (B191502) using fungal cultures has successfully produced glycosylated derivatives with improved properties. mdpi.com
These academic considerations provide a foundation for developing more effective formulations of this compound, ultimately aiming to enhance its bioavailability and therapeutic utility.
Inclusion Complexation with Cyclodextrins for Improved Delivery and Stability
Inclusion complexation with cyclodextrins (CDs) has emerged as a highly effective method to enhance the aqueous solubility and stability of this compound. wikipedia.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly water-soluble "guest" molecules like this compound. enpress-publisher.comresearchgate.net
The formation of these host-guest complexes shields the hydrophobic flavonoid from the aqueous environment, thereby increasing its apparent solubility. nih.gov Studies have demonstrated that both α- and β-cyclodextrins can form soluble 1:1 complexes with this compound. nih.gov The stability of these complexes is a critical factor, and it can be influenced by pH and temperature. ruc.dk Generally, the neutral form of a molecule has a higher affinity for the cyclodextrin (B1172386) cavity than its ionized form. ruc.dk
Various methods are employed to prepare these inclusion complexes, including physical mixing, kneading, and co-precipitation. enpress-publisher.com Characterization techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and X-ray diffraction are used to confirm the formation of the inclusion complex. enpress-publisher.com
Computational studies, including docking and natural bond orbital analysis, have been used to investigate the interactions between this compound and different types of cyclodextrins, such as β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD). tandfonline.comtandfonline.com These studies help in understanding the stability and orientation of the guest molecule within the host cavity. tandfonline.com For instance, theoretical calculations have suggested that the complex of this compound with β-cyclodextrin may be more stable than with 2HP-β-CD. tandfonline.com
The encapsulation within the cyclodextrin cavity not only improves solubility but can also enhance the stability of the flavonoid. nih.gov This protective environment can shield the molecule from degradation, contributing to a longer shelf-life and sustained biological activity. researchgate.net
Below is an interactive table summarizing the stability constants of this compound with different cyclodextrins.
| Guest Molecule | Host Molecule | Stability Constant (K) | Method | Reference |
| This compound | β-Cyclodextrin | 1:1 soluble complex | Phase-solubility studies | nih.gov |
| This compound | α-Cyclodextrin | 1:1 soluble complex | Phase-solubility studies | nih.gov |
| This compound | 2-Hydroxypropyl-β-Cyclodextrin | - | Docking and NBO analysis | tandfonline.comtandfonline.com |
| This compound | γ-Cyclodextrin | - | Molecular dynamics simulations | nih.gov |
Investigation of Membrane Permeation and Cellular Uptake Mechanisms
Understanding the mechanisms by which this compound permeates biological membranes and is taken up by cells is crucial for predicting its in vivo behavior and optimizing its delivery. The Caco-2 cell monolayer model, which mimics the human intestinal epithelium, is a widely used tool for such investigations. researchgate.netresearchgate.net
Studies using the Caco-2 cell model have indicated that this compound exhibits good permeation across the cell monolayer. nih.gov The apparent permeability coefficient (Papp) from the apical (intestinal lumen side) to the basolateral (blood side) direction was found to be similar to the permeability in the opposite direction. nih.gov This suggests that the primary mechanism of transport is likely passive diffusion, where the molecule moves across the membrane down its concentration gradient without the involvement of specific transporters. nih.govnih.gov
The lipophilicity of a flavonoid, which is its ability to dissolve in fats and lipids, plays a significant role in its membrane permeability. iucr.org A certain degree of lipophilicity is necessary for a molecule to partition into the lipid bilayer of the cell membrane. However, excessive lipophilicity can lead to greater affinity for the membrane, potentially hindering its transport through the aqueous cellular environment. iucr.org
The structure of the flavonoid is a key determinant of its permeability. For flavonoids in general, the presence of a double bond between carbons 2 and 3 in the C-ring contributes to a planar structure, which can influence membrane affinity. researchgate.net The number and position of hydroxyl groups also significantly impact permeability. nih.gov In a study comparing various flavonoids, flavonols (the class to which this compound belongs) showed lower permeability compared to flavanones and isoflavones. researchgate.net
Once inside the cell, this compound can undergo metabolism. In Caco-2 cell studies, its glucuronide metabolite has been identified, indicating that it is subject to phase II metabolism within the intestinal cells. nih.gov
The following table presents permeability data for this compound in the Caco-2 cell model.
| Compound | Direction | Apparent Permeability Coefficient (Papp) (cm/s) | Transport Mechanism | Reference |
| This compound | Apical to Basolateral | 4.56 ± 1.09 × 10⁻⁶ | Passive Diffusion | nih.gov |
| This compound | Basolateral to Apical | 4.51 ± 1.46 × 10⁻⁶ | Passive Diffusion | nih.gov |
Impact of Chemical Modifications on Lipophilicity and Drug Transport
Chemical modifications to the core structure of this compound can significantly alter its lipophilicity and, consequently, its drug transport properties. These modifications are a key strategy in medicinal chemistry to optimize the pharmacokinetic profile of a lead compound.
The introduction of different functional groups can either increase or decrease the lipophilicity of the molecule. For instance, the addition of a chlorine atom to the phenylthiazole ring of a related flavone (B191248) derivative was shown to increase its lipophilicity. nih.gov Conversely, the presence of a hydroxyl group tends to increase the hydrophilicity (water-loving nature) of the compound. nih.gov
A study on a series of chromone (B188151) derivatives demonstrated that in the progression from 3-hydroxyflavone to quercetin (B1663063) (which has additional hydroxyl groups), the lipophilicity decreases. plos.org This suggests that compounds like 3-hydroxyflavone, with fewer hydroxyl groups, may have a higher affinity for lipid membranes and potentially greater cellular absorption. plos.org
The substitution pattern on the flavonoid skeleton is crucial. For example, in a study of flavonols and their interaction with the P-glycoprotein (P-gp) efflux pump, it was found that the absence of a hydroxyl group at the 3-position was important for potent interaction. bohrium.com This highlights the complex structure-activity relationships governing drug transport.
Fluorination is another chemical modification that can impact several properties of a drug molecule, including its metabolic stability, membrane permeability, and drug-target interactions. nih.gov The addition of fluorine to an aromatic ring can increase lipophilicity due to the electron-donating resonance effect of fluorine's lone pair electrons. nih.gov
The table below illustrates how different structural features can influence the properties of flavonoid derivatives.
| Structural Feature | Impact on Lipophilicity | Impact on Drug Transport | Reference |
| Addition of Chlorine | Increases | May enhance membrane partitioning | nih.gov |
| Addition of Hydroxyl Groups | Decreases | Can reduce passive diffusion if excessive | nih.govplos.org |
| Absence of 3-Hydroxyl Group | - | Important for potent interaction with some efflux pumps (e.g., BCRP) | bohrium.com |
| Fluorination | Increases | Can modulate membrane permeability and metabolic stability | nih.gov |
| Glycosylation | Decreases | Generally improves water solubility, which can affect absorption pathways | mdpi.comresearchgate.net |
Advanced Research Methodologies and Emerging Techniques in 3 Hydroxy 2 Phenylchroman 4 One Research
In Vitro Cellular and Biochemical Assay Development for Mechanistic Elucidation
To understand the biological activities of 3-hydroxy-2-phenylchroman-4-one, researchers employ various in vitro assays. These controlled laboratory tests are fundamental in elucidating the compound's mechanism of action at a molecular and cellular level.
Biochemical Assays: These assays focus on the interaction between the compound and specific biological molecules, such as enzymes or receptors. They are crucial for determining inhibitory or binding activity. For instance, derivatives of this compound have been screened for their potential as enzyme inhibitors. nih.gov A common target for flavonoids is the enzyme tyrosinase; biochemical assays are used to measure the extent to which these compounds inhibit its activity, often to explore their potential in various applications. nih.gov Other examples include antioxidant activity assays, such as the DPPH free radical scavenging method, which has been used to evaluate substituted this compound derivatives. npaa.innpaa.in
Cellular Assays: These assays utilize living cells to study the compound's effects in a more complex biological environment. For example, cytotoxicity screenings against various human cancer cell lines are performed using assays like the MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) assay. nih.gov Such studies can determine a compound's potential to inhibit cell proliferation. To further probe the mechanism, flow cytometry assays can be employed to analyze the cell cycle, revealing whether a compound induces cell cycle arrest at a specific phase (e.g., G2/M phase) or triggers apoptosis (programmed cell death). nih.gov Research on related homoisoflavanones has also used cellular assays to study the inhibition of endothelial cell growth and to investigate effects on specific signaling pathways, such as those mediated by TNF-α and VEGF. nih.gov
Table 1: Examples of In Vitro Assays in Flavonoid Research
| Assay Type | Specific Assay | Purpose | Target/Process Measured | Reference |
|---|---|---|---|---|
| Biochemical | Tyrosinase Inhibition Assay | To measure direct enzyme inhibition | Mushroom Tyrosinase Activity | nih.gov |
| Biochemical | DPPH Radical Scavenging | To determine antioxidant capacity | Free Radical Neutralization | npaa.innpaa.in |
| Cellular | MTT Assay | To assess cytotoxicity and cell viability | Cell Proliferation | nih.gov |
| Cellular | Flow Cytometry | To analyze effects on cell cycle and apoptosis | Cell Cycle Phases (G1, S, G2/M), Apoptosis Markers | nih.gov |
| Cellular | Tube Formation Assay | To assess anti-angiogenic potential | Endothelial Cell Morphogenesis | nih.gov |
Application of "-Omics" Technologies (e.g., Proteomics, Metabolomics) in Studying Compound Interactions
"-Omics" technologies provide a global, high-throughput view of biological systems, making them powerful tools for understanding the broad effects of compounds like this compound.
Metabolomics: This technology involves the comprehensive analysis of all metabolites within a biological sample. It has been widely used to study the effects of flavonoids and to understand their biosynthesis. mdpi.com For example, untargeted metabolomics using techniques like Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can identify and quantify hundreds of metabolites, revealing how flavonoid profiles change under different conditions or in different plant tissues. frontiersin.org In studies of plant-nanoparticle interactions, metabolomics revealed an increase in certain flavonoids, including 3-hydroxyflavone (B191502), indicating a stress response. nih.govresearchgate.net
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. When combined with metabolomics, it becomes a powerful tool to link the production of specific flavonoids to the expression of particular genes. mdpi.comoup.com For instance, integrated transcriptomic and metabolomic analyses have been used to identify key enzymes and regulatory genes in flavonoid biosynthesis pathways, such as chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanin synthase (ANS). mdpi.com Multi-omics approaches that also include proteomics (the study of proteins) can further elucidate the complex regulatory networks governing flavonoid synthesis and interaction within a cell. nih.govfrontiersin.org
Table 2: Application of "-Omics" in Flavonoid Research
| "-Omics" Technology | Research Goal | Key Findings/Identified Molecules | Reference |
|---|---|---|---|
| Metabolomics | Characterize flavonoid profiles in plants | Identification of 23 flavonoid-related metabolites, including 5 anthocyanins, linked to leaf color. | mdpi.com |
| Transcriptomics | Identify genes involved in flavonoid biosynthesis | Differentially expressed genes like Chalcone Synthase (CHS) and Dihydroflavonol 4-reductase (DFR). | mdpi.com |
| Multi-omics | Uncover mechanisms of flavonoid biosynthesis | Correlation of differentially expressed genes, proteins, and metabolites in tea shoots. | nih.gov |
Spectroscopic Investigations of Excited-State Dynamics and Photophysical Properties (with emphasis on related flavonol scaffolds like 3-hydroxyflavone)
The compound this compound, also known as 3-hydroxyflavone, possesses unique photophysical properties that are extensively studied using various spectroscopic techniques. chemspider.com A key characteristic is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). chemrxiv.orgaip.orgnih.gov Upon photoexcitation, a proton is transferred from the 3-hydroxyl group to the adjacent carbonyl oxygen, converting the initial "enol" form (Normal, N) to an excited "keto" tautomer (Tautomer, T). nih.govrsc.org This process is incredibly fast, often occurring on the femtosecond timescale. chemrxiv.orgaip.org
This ESIPT process results in a distinctive dual fluorescence emission with a large separation between the two emission bands (a large Stokes shift). nih.govnih.gov The normal form (N) emits in the violet-blue region, while the tautomer form (T) emits in the green-yellow region. The relative intensities of these two bands are highly sensitive to the microenvironment, particularly solvent polarity and hydrogen-bonding ability. nih.govnih.gov In non-polar solvents, the tautomer emission dominates, whereas in polar, protic solvents, the normal emission is enhanced because the solvent can form intermolecular hydrogen bonds that compete with the intramolecular one required for ESIPT. nih.govnih.gov This environmental sensitivity makes 3-hydroxyflavone and its derivatives valuable as fluorescent probes for studying biological systems like proteins and membranes. rsc.orgnih.gov
Advanced techniques like fluorescence up-conversion and transient absorption spectroscopy are used to investigate these dynamics on ultrafast timescales. unige.ch
Table 3: Photophysical Properties of 3-Hydroxyflavone in Different Solvents
| Solvent | Polarity | N* Emission Peak (approx. nm) | T* Emission Peak (approx. nm) | Predominant Emission | Reference |
|---|---|---|---|---|---|
| Toluene | Non-polar | Not observed | ~530 | Tautomer (T*) | nih.gov |
| Methanol | Protic | ~409 | ~528 | Dual (N* and T*) | nih.gov |
| Ethanol | Protic | ~400 | ~526 | Dual (N* and T*) | nih.gov |
Advanced Microscopy Techniques for Subcellular Localization Studies
Determining where a compound accumulates within a cell is crucial for understanding its biological function. Advanced microscopy techniques are essential for visualizing the subcellular localization of this compound and other flavonoids.
Confocal Laser Scanning Microscopy (CLSM) is a primary tool for this purpose. frontiersin.orgoup.com Many flavonol aglycones, including kaempferol (B1673270) and galangin, exhibit autofluorescence, meaning they naturally fluoresce when excited by light of a specific wavelength. nih.govresearchgate.net This property allows researchers to visualize their distribution in intact cells without the need for synthetic fluorescent tags. Using CLSM, studies have shown that certain flavonols can be incorporated into cells and accumulate preferentially in specific compartments, such as the nucleus. nih.gov CLSM enables the acquisition of high-resolution, optically sectioned images, clearly distinguishing between different cellular areas like the nucleus, cytoplasm, and cell wall. frontiersin.org
Another powerful method is Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM measures the fluorescence lifetime of a molecule—the average time it remains in its excited state. This property can be sensitive to the local environment. FLIM has been used to study the subcellular localization of anthocyanins (another class of flavonoids), where different lifetimes were observed for cytoplasmic versus vacuolar pools of the compounds, likely due to pH differences. nih.gov Given the environmental sensitivity of 3-hydroxyflavone's fluorescence, FLIM represents a promising technique for detailed subcellular mapping and probing of its microenvironment.
Isotope Labeling and Tracer Studies for Metabolic Pathway Mapping
To map the complex journey of a compound through metabolic pathways, researchers use isotope labeling techniques. In these studies, molecules are synthesized with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), at specific positions. researchgate.netnih.gov These labeled compounds are then introduced into a biological system, such as a plant or cell culture.
Analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are used to track the labeled atoms as they are incorporated into various downstream metabolites. researchgate.netnih.gov This allows for the unambiguous identification of metabolites derived from the initial labeled precursor and helps to delineate the active metabolic pathways. nih.gov
For flavonoids, this approach is particularly powerful. The biosynthesis of flavonoids begins with the amino acid phenylalanine. By feeding plants with ¹³C-labeled phenylalanine, researchers can trace the flow of carbon atoms through the entire phenylpropanoid pathway and into the various classes of flavonoids. nih.govfrontiersin.org This strategy has been used to identify known and novel metabolites derived from this pathway, confirm their biosynthetic origins, and understand how the metabolic network responds to genetic or environmental changes. nih.gov Such tracer studies are essential for building accurate models of metabolic networks and for metabolic engineering efforts aimed at modifying flavonoid production. researchgate.net
Concluding Perspectives and Future Research Trajectories for 3 Hydroxy 2 Phenylchroman 4 One
Addressing Unresolved Mechanistic Questions and Challenges
Future research should focus on:
Target Identification and Validation: Employing advanced chemical proteomics and systems biology approaches to definitively identify the protein and nucleic acid targets of 3-hydroxy-2-phenylchroman-4-one and its analogs.
Elucidation of Signaling Pathways: Delineating the downstream signaling cascades modulated by these compounds to understand their influence on cellular processes such as apoptosis, cell cycle regulation, and inflammation. nih.gov
Understanding Structure-Activity Relationships (SAR): Systematically investigating how subtle structural modifications to the this compound scaffold impact its binding affinity and functional activity at specific targets. mdpi.com This includes exploring the influence of different substitution patterns on the A and B rings. jst.go.jpnih.gov
A significant challenge lies in the often-poor water solubility and bioavailability of these compounds, which can limit their therapeutic application. nih.govresearchgate.net Overcoming these hurdles through innovative formulation strategies or the design of more soluble prodrugs is a critical area for future research.
Exploration of Novel Analogues with Enhanced Potency, Selectivity, and Specificity
The this compound scaffold provides a versatile platform for the design and synthesis of novel analogs with improved therapeutic properties. The goal is to develop compounds with enhanced potency against specific biological targets, greater selectivity to minimize off-target effects, and improved pharmacokinetic profiles.
Key strategies for developing novel analogues include:
Modification of the Phenyl Ring (B-ring): Introducing various substituents on the B-ring can significantly influence biological activity. For example, studies have shown that the position and nature of hydroxyl and methoxy (B1213986) groups can impact cytotoxic and anti-inflammatory effects. mdpi.com
Derivatization of the Hydroxyl Group: The 3-hydroxy group is a key feature for the biological activity of these compounds and their characteristic excited-state intramolecular proton transfer (ESIPT) fluorescence. wikipedia.org Derivatization of this group can modulate activity and be used to create prodrugs or targeted delivery systems.
Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocycles, such as triazoles, has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. nih.govtandfonline.com
Stereochemistry: For chiral derivatives, investigating the biological activity of individual enantiomers is crucial, as they can exhibit different potencies and selectivities. nih.gov
The synthesis of libraries of diverse analogs, coupled with high-throughput screening, will be instrumental in identifying lead compounds with desirable therapeutic profiles.
Integration of Multi-Disciplinary Approaches for Comprehensive Understanding
A holistic understanding of the therapeutic potential of this compound and its derivatives necessitates a multi-disciplinary approach that integrates various scientific fields.
This integrated strategy should encompass:
Computational Chemistry and Molecular Modeling: Utilizing techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking to predict the biological activity of novel analogs and to understand their interactions with target molecules at the atomic level. nih.govacs.org This can guide the rational design of more effective compounds.
Synthetic Organic Chemistry: Developing efficient and stereoselective synthetic methods to access a wide range of structurally diverse analogs for biological evaluation. researchgate.netresearchgate.net
In Vitro and In Vivo Biological Evaluation: Conducting comprehensive biological testing, from cell-based assays to animal models, to assess the efficacy and safety of new compounds. This includes detailed pharmacokinetic and pharmacodynamic studies. nih.gov
Structural Biology: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these compounds in complex with their biological targets, providing crucial insights for structure-based drug design. georgiasouthern.eduiucr.org
By combining these diverse disciplines, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.net
Potential for this compound as a Chemical Probe in Biological Systems
Beyond its therapeutic potential, this compound and its derivatives possess unique photophysical properties that make them valuable tools for studying biological systems. Specifically, their characteristic excited-state intramolecular proton transfer (ESIPT) fluorescence makes them sensitive probes of their local microenvironment. wikipedia.orgresearchgate.net
Future applications in this area could include:
Fluorescent Probes for Bioimaging: Designing and synthesizing novel this compound derivatives with optimized fluorescence properties for imaging specific cellular components or processes. Their solvatochromic fluorescence makes them useful for studying biomolecular interactions. nih.govresearchgate.net
Sensors for Metal Ions and Biomolecules: Developing fluorescent sensors based on this scaffold for the detection of biologically important metal ions or other small molecules. researchgate.net
Probing Enzyme Activity: Utilizing these compounds as substrates or inhibitors to probe the activity and mechanism of various enzymes in real-time. The glycosylation of 3-hydroxyflavone (B191502) has been used to explore the potential of glycodiversification of flavonols. nih.govresearchgate.net
The ability to modify the this compound structure to tune its fluorescence properties and to introduce specific recognition motifs will be key to realizing its full potential as a versatile chemical probe.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-2-phenylchroman-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The Algar-Flynn-Oyamada (AFO) reaction is a primary method for synthesizing flavonol derivatives like this compound. This involves oxidizing (E)-2′-hydroxychalcone precursors with alkaline hydrogen peroxide (e.g., NaOH in ethanol) under controlled temperature (449–251 K). Yield optimization (e.g., 52% in one protocol) requires careful stoichiometric control of reagents (e.g., 0.010319 mol chalcone, 0.03095 mol NaOH) and slow solvent evaporation for crystallization .
Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?
- Methodological Answer : X-ray crystallography reveals a monoclinic P2₁/c space group with unit cell parameters (a=5.3068 Å, b=26.7110 Å, c=9.4679 Å, β=117.431°). Disorder in the phenyl ring (C10–C15) and dihydropyran moiety complicates refinement, requiring multi-scan absorption corrections (e.g., SADABS) and occupancy adjustments (0.573:0.427 ratio). Hydrogen bonding (O–H···O) and C–H···π interactions stabilize the lattice, forming inversion dimers .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : Computational docking and biochemical assays identify interactions with cAMP-dependent protein kinase (PRKACA), androgen receptor (AR), and apoptosis regulators (Bcl-2, Caspase-3). Fluorescence studies suggest its flavonol derivatives may bind to hydrophobic pockets in enzymes like prostaglandin G/H synthase 1, making it relevant for studying inflammation or cancer pathways .
Advanced Research Questions
Q. How can structural ambiguities (e.g., disorder in phenyl rings) be resolved when interpreting crystallographic data?
- Methodological Answer : High-resolution data (e.g., Bruker APEXII diffractometer) combined with SHELXL refinement tools are critical. For disordered atoms, split-site modeling with restrained geometric parameters (e.g., DFIX, SIMU) improves accuracy. NMR coupling constants (e.g., J H2–H3 ≈12.4 Hz) complement X-ray data to confirm trans-configuration of substituents .
Q. What strategies address conflicting data between synthetic yields and spectroscopic purity?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., overoxidation). Use LC-MS or HPLC-PDA to monitor intermediates and byproducts. Adjust reaction time, temperature, or peroxide concentration to suppress undesired pathways. For example, reducing H₂O₂ equivalents in the AFO reaction minimizes dihydroflavonol impurities .
Q. How do fluorescence properties of this compound inform its analytical detection in biological systems?
- Methodological Answer : Its π-conjugated chromone core exhibits excitation/emission maxima (~350/450 nm) sensitive to solvent polarity. In live-cell imaging, ratiometric fluorescence can track intracellular pH or metal ion binding. However, autofluorescence in biological matrices requires spectral unmixing or time-resolved techniques to enhance specificity .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent dermal/ocular exposure. Store at -20°C in inert atmospheres to avoid degradation. MSDS data (e.g., Cayman Chemical) recommend fume hoods for weighing powdered forms due to respiratory risks .
Q. How can computational tools predict the pharmacokinetic behavior of this compound derivatives?
- Methodological Answer : ADMET predictors (e.g., SwissADME) analyze logP (~1.96), TPSA (~225 Ų), and CYP450 interactions. Derivatives with low GI absorption (e.g., <30%) may require prodrug strategies. Molecular dynamics simulations assess binding stability to targets like OATP1C1 for CNS delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
